molecular formula C11H14O2 B175477 3-Methyl-3-phenylbutanoic acid CAS No. 1010-48-6

3-Methyl-3-phenylbutanoic acid

Cat. No. B175477
CAS RN: 1010-48-6
M. Wt: 178.23 g/mol
InChI Key: JTZZMXVIHNHASS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-3-phenylbutanoic acid is a compound that is structurally related to various other aromatic compounds with alkyl side chains. While the specific compound is not directly discussed in the provided papers, its structural analogs and derivatives have been studied for various properties and applications. For instance, 3-methyl-1-phenylbutan-2-ol, a related fragrance ingredient, has been reviewed for toxicological and dermatological safety . Similarly, 2-amino-3-phenylbutanoic acid has been synthesized and evaluated as a phenylalanine antagonist . These studies provide insights into the chemical behavior and potential applications of compounds structurally related to 3-methyl-3-phenylbutanoic acid.

Synthesis Analysis

The synthesis of related compounds often involves methods such as malonic

Scientific Research Applications

X-ray Structure Analysis in Amino Acids

The compound has been studied in the context of amino acids, particularly as a component in bestatin, an inhibitor of aminopeptidase B and leucine aminopeptidase. Nakamura et al. (1976) utilized X-ray crystallographic analysis to determine the stereochemistry of 3-amino-2-hydroxy-4-phenylbutanoic acid, a derivative of 3-Methyl-3-phenylbutanoic acid, which is a component of bestatin (Nakamura, Suda, Takita, Aoyagi, & Umezawa, 1976).

Tetrazole-Containing Derivatives Synthesis

Putis et al. (2008) explored the synthesis of tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid. The study highlights the reactivity of terminal groups in 4-amino-3-phenylbutanoic acid for the preparation of these derivatives (Putis, Shuvalova, & Ostrovskii, 2008).

Gas-Phase Elimination Kinetics

Al-Awadi et al. (2005) investigated the kinetics and mechanism of thermal gas-phase elimination of β-substituted carboxylic acids, including 4-phenylbutanoic acid. This study provides insight into the behavior of these compounds under high-temperature conditions (Al-Awadi, Abdallah, Dib, Ibrahim, Al-Awadi, & El-Dusouqui, 2005).

Ligand-Protein Docking Studies

Raajaraman et al. (2019) conducted a comprehensive study involving quantum computational, spectroscopic, and ligand-protein docking studies on 2-phenylbutanoic acid and its derivatives, including 2-methyl-2-phenylbutanoic acid. This research provides insights into the bioactive areas and potential drug identification applications of these compounds (Raajaraman, Sheela, & Muthu, 2019).

Inhibition of Amino Acid Incorporation in Bacteria

Edelson and Keeley (1963) demonstrated that 2-amino-3-phenylbutanoic acid can inhibit the incorporation of thienylalanine in Escherichia coli, showing its potential as a phenylalanine antagonist (Edelson & Keeley, 1963).

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-methyl-3-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-11(2,8-10(12)13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZZMXVIHNHASS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40143622
Record name Benzenepropanoic acid, beta,beta-dimethyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40143622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3-phenylbutanoic acid

CAS RN

1010-48-6
Record name 3-Methyl-3-phenylbutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1010-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Phenylisovaleric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001010486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenylisopentanoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408029
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Phenylisopentanoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=200697
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Phenylisopentanoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1046
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenepropanoic acid, beta,beta-dimethyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40143622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-3-phenylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-PHENYLISOVALERIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY9Z3KBQ5R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Following a literature procedure, (Leffler, J. E.; Barbas, J. T. JACS. 1981, 103(26), 7768-7773), to a mixture of magnesium turnings (9.5 g) and neophyl chloride (7.5 mL) in tetrahydrofuran (100 mL) is added a spatula tip of iodine and 1,2-dibromoethane (1 mL). The mixture is heated gently with under a heat gun to initiate a vigorous reaction. A solution of neophyl chloride (57 mL) in tetrahydrofuran (360 mL) is added dropwise over the course of 90 minutes. Following completion of the addition, the reaction mixture is stirred for an additional five hours, then solid carbon dioxide (25 g) is added to the flask. After 10 minutes, the flask is transferred to a 40° C. water bath until all carbon dioxide had sublimed. The solvent is then removed under reduced pressure to afford the title compound (58 g, 81%) as a white paste. MS (ES+): (M+H)=178.8
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
57 mL
Type
reactant
Reaction Step Three
Quantity
360 mL
Type
solvent
Reaction Step Three
Quantity
25 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
81%

Synthesis routes and methods II

Procedure details

To a solution of NaOH (47.2 g, 1.18 mole) in ice/H2O (270 g) maintained at 4°-5° C. was added Br2 (68.7 g, 0.43 mole) followed by 4-methyl-4-phenyl-2-pentanone (23.7 g, 0.135 mole). The reaction was stirred for 18 hours at room temperature. The crude reaction mixture was extracted with CCl4 (discarded), acidified to pH 1-2 with concentrated HCl solution and extracted with ethyl acetate. The combined organics were washed with saturated NaCl solution, dried over Na2SO4 and evaporated in vacuo to obtain 22.5 g of the title B compound as an off-white solid. This was used in the next step without further purification. MS: (M+NH4)+ @ 196.
Name
Quantity
47.2 g
Type
reactant
Reaction Step One
[Compound]
Name
ice H2O
Quantity
270 g
Type
solvent
Reaction Step One
Name
Quantity
68.7 g
Type
reactant
Reaction Step Two
Quantity
23.7 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Magnesium (36.9 g, 1.52 mol, 50-150 mesh), neophylchloride (2.0 g, 0.01 mol) and tetrahydrofuran (40 ml) were placed in a flask under an atmosphere of argon. A Grignard reaction was then started with 1,2-dibromoethane (0.2 ml) and tert.-butyl methyl ether (MTBE, 50 ml) was subsequently added while maintaining reflux. Neophylchloride (258 g, 1.53 mol) dissolved in MTBE (400 ml) was then added at 48° C. over a period of 5.5 h. After 1.7 h stirring at the same temperature, the reaction mixture was diluted with MTBE (500 ml). Dried CO2 was then introduced above the surface at a temperature of 35° C. (ice cooling) for 18 min and directly into the solution for 5 min. The mixture was then acidified with HCl 16% and the organic phase was extracted with NaOH 32% (160 ml). The alkaline solution was first washed with MTBE and then again acidified with HCl 16%. Extraction with MTBE and evaporation of the solvent gave 3-Methyl-3-phenyl-butanoic acid (247.2 g).
Quantity
36.9 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
258 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

Magnesium (4,86 g, 0.2 mol, 50-150 mesh), neophylchloride (0.2 g) and tetrahydrofurane(10 ml) were placed in a flask under an atmosphere of argon. A Grignard reaction was then started with 1,2-dibromoethane (0.2 ml). Neophylchloride (35,47 g, 0.2 mol) dissolved in MTBE (50 ml) was then added at reflux over a period of 50 minutes. After stirring for 2½ h at the same temperature, the reaction mixture was diluted with MTBE and dried CO2 was introduced above the surface at a temperature of 35° C. (ice cooling). The mixture was then acidified with HCl and extracted with MTBE. GC revealed the presence of 2,5-dimethyl-2,5-diphenyl-hexane and phenylisobutyric in a ratio of 54:46.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
0.2 mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

While stirring powdery magnesium (9.56 g, 393 mmol) and iodine (one crumb) in tetrahydrofuran (10 ml), a solution of 1-chloro-2-methyl-2-phenylpropane (26.53 g, 157.3 mmol) and 1,2-dibromoethane (29.6 g, 157 mmol) in tetrahydrofuran (100 ml) was dropwise added at a rate permitting the reaction solution to gently reflux. After completion of the dropwise addition, the mixture was stirred at 60° C. for 4 hrs. The reaction solution was cooled to −78° C., and pulverized dry ice (50 g) was carefully added. After completion of the dropwise addition, the reaction solution was gradually warmed to room temperature with stirring. The reaction solution was diluted with water, acidified with conc. hydrochloric acid, and extracted twice with ethyl acetate. The solvent of the recovered organic layer was evaporated under reduced pressure. The obtained residue was mixed with sodium hydroxide (6 g) and water (200 ml). The obtained aqueous solution was washed with diethyl ether-hexane, acidified with conc. hydrochloric acid, and extracted twice with ethyl acetate. The recovered organic layer was dried over anhydrous magnesium sulfate and the solvent was evaporated under reduced pressure to give the objective substance.
Quantity
9.56 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
26.53 g
Type
reactant
Reaction Step Two
Quantity
29.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-3-phenylbutanoic acid
Reactant of Route 2
Reactant of Route 2
3-Methyl-3-phenylbutanoic acid
Reactant of Route 3
3-Methyl-3-phenylbutanoic acid
Reactant of Route 4
Reactant of Route 4
3-Methyl-3-phenylbutanoic acid
Reactant of Route 5
3-Methyl-3-phenylbutanoic acid
Reactant of Route 6
3-Methyl-3-phenylbutanoic acid

Citations

For This Compound
41
Citations
AJ Bingham, LK Dyall, ROC Norman… - Journal of the Chemical …, 1970 - pubs.rsc.org
… This ketone was subjected to the haloform reaction to give 3-methyl3-phenylbutanoic acid,lg bp 130" at 0.14 mmHg (lit.,l9 155" at 10 mmHg), T (CCl,) -1.86 (lH, s), 2.6-3.0 (5H, m), 7.45 (…
Number of citations: 6 pubs.rsc.org
A Burton, KU Ingold, JC Walton - The Journal of Organic …, 1996 - ACS Publications
… synthesized from neophyl chloride via 3-methyl-3-phenylbutanoic acid. Neophyl chloride (… mL) and then acidified, and the 3-methyl-3-phenylbutanoic acid was extracted with ether (yield …
Number of citations: 26 pubs.acs.org
H Pines, L Schaap - Journal of the American Chemical Society, 1958 - ACS Publications
The major products of the reaction of 3-methyl-3-phenyl-l-chlorobutane with potassium were found to be 2, 5-dimethyl-2, 5-diphenylhexane and ethylene which were formed by an …
Number of citations: 10 pubs.acs.org
WH Urry, DJ Trecker, HD Hartzler - The Journal of Organic …, 1964 - ACS Publications
… with a mixture obtained from 3-methyl-3-phenylbutanoic acid (2.6 g., 0.016 mole) and … with an aqueous solution of periodic acid gave 3-methyl-3-phenylbutanoic acid (mp 56-57).21 …
Number of citations: 54 pubs.acs.org
A Zask, G Birnberg, K Cheung, J Kaplan… - Journal of medicinal …, 2004 - ACS Publications
… 2-Hydroxy-3-methyl-3-phenylbutanoic Acid (32). To a solution of 3-phenyl-3-methyl-2-… 2-Methoxy-3-methyl-3-phenylbutanoic Acid (35). To a solution of 34 (0.50 g, 2.4 mmol) under …
Number of citations: 58 pubs.acs.org
LRC Barclay, EC Sanford - Canadian Journal of Chemistry, 1968 - cdnsciencepub.com
… 3-Methyl-3-phenylbutanoic acid was prepared by the method of Dippy and Young (lo), n1.p. 58-60c, (lit. 58-59"), It was converted to 3-methyl-3-phenyl-1-butanol with lithium aluminium …
Number of citations: 3 cdnsciencepub.com
Z Sun, T Zhou, X Pan, Y Yang, Y Huan, Z Xiao… - Bioorganic & Medicinal …, 2018 - Elsevier
… Three β-substituded phenylpropionic acids including (S)-2-(2,3-dihydrobenzofuran-3-yl)acetic acid, 2-phenoxyacetic acid and 3-methyl-3-phenylbutanoic acid, were prepared. (S)-…
Number of citations: 11 www.sciencedirect.com
E Grovenstein Jr, JU Rhee - Journal of the American Chemical …, 1975 - ACS Publications
… In a similar reaction of neophyl chloride with lithium biphenylide, carbonation of the product gave a 99:1 ratio of 3-methyl-3-phenylbutanoic acid to 2,2-dimethyl-3-phenylpropanoic acid …
Number of citations: 16 pubs.acs.org
YM Cheng - 1970 - core.ac.uk
… The reaction of l-chloro-2-methyl-2-phenylpropane with lithium in tetrahydrofuran at -65 for four hours followed by carbonation gave 71 percent of 3-methyl-3phenylbutanoic acid, 3*3 …
Number of citations: 0 core.ac.uk
WJ Cooper, TN Smith, AK Barker, JA Webb… - Journal of chemical …, 2003 - Springer
… After the addition of mesityl oxide to benzene, the resulting ketone is oxidized to 3-methyl-3-phenylbutanoic acid. Then, this acid was cyclized to 3,3-dimethyl1-indanone efficiently in hot …
Number of citations: 6 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.